Cefamandole Nafate

Description

This compound is the sodium salt form of cefamandole formyl ester. This compound is a pro-drug that is hydrolyzed by plasma esterases to produce cefamandole, a semi-synthetic beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefamandole binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1978 and has 1 investigational indication.

RN given refers to (6R-(6alpha,7beta(R*)))-isomer

See also: Cefamandole (has active moiety).

Properties

IUPAC Name |

sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1/t12-,14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZOIXFFVKYXOM-YCLOEFEOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N6NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022751 | |

| Record name | Cefamandole nafate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42540-40-9 | |

| Record name | Cefamandole nafate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042540409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefamandole nafate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [6R-[6α,7β(R*)]]-7-[[(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFAMANDOLE NAFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HDO7941DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefamandole Nafate: A Deep Dive into its Chemical Architecture and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, functional groups, and physicochemical properties of Cefamandole Nafate. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

This compound is a second-generation cephalosporin antibiotic.[1] It is the formate ester prodrug of cefamandole, which is administered parenterally.[1] In the body, it is hydrolyzed by plasma esterases to release its active form, cefamandole.[2]

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative reference for its fundamental properties.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇N₆NaO₆S₂ | [2][3] |

| Molecular Weight | 512.5 g/mol | [2][3] |

| Appearance | White or almost white powder | [4] |

| Solubility | Soluble in water, sparingly soluble in methanol. | [4] |

| Protein Binding | 75% | [5] |

| Elimination Half-Life | Approximately 32 minutes (intravenous) to 60 minutes (intramuscular) for the active cefamandole. | [5][6] |

| Excretion | Primarily renal, as unchanged drug. | [1] |

Chemical Structure and Key Functional Groups

The chemical structure of this compound is complex, incorporating several key functional groups that are critical to its mechanism of action and prodrug nature.

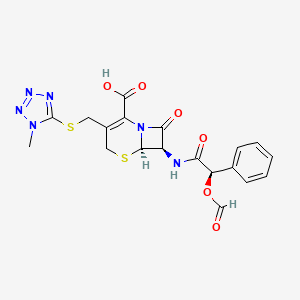

Caption: Chemical structure of this compound with key functional groups highlighted.

The principal functional groups and structural features include:

-

β-Lactam Ring : This four-membered cyclic amide is the cornerstone of the cephalosporin class, responsible for its antibacterial activity by inhibiting bacterial cell wall synthesis.[7][8]

-

Dihydrothiazine Ring : Fused to the β-lactam ring, this six-membered sulfur-containing ring is characteristic of the cephem nucleus.

-

Amide Linkage : Connects the acyl side chain to the 7-amino position of the cephem nucleus.

-

Formate Ester : This group at the α-carbon of the acyl side chain makes this compound a prodrug. It is hydrolyzed in vivo to reveal a hydroxyl group, forming the active metabolite, cefamandole.[1][8]

-

Phenyl Group : Part of the mandeloyl side chain.

-

Thioether Linkage : Connects the N-methyltetrazole moiety to the 3-position of the cephem nucleus.

-

N-methyltetrazole (NMTT) Side Chain : This heterocyclic ring is associated with the drug's spectrum of activity. However, its release as a free metabolite has been linked to adverse effects such as hypoprothrombinemia and disulfiram-like reactions with alcohol.[1]

-

Sodium Carboxylate : This ionized carboxylic acid group at the 4-position of the dihydrothiazine ring enhances the water solubility of the compound.

General Synthetic Approach

The synthesis of this compound typically commences with 7-aminocephalosporanic acid (7-ACA), a key intermediate derived from the fermentation of Cephalosporium acremonium.[9] While specific industrial protocols are proprietary, patent literature outlines a general multi-step process.

Caption: Generalized workflow for the synthesis of this compound from 7-ACA.

Methodology Overview:

-

Formation of the Thioether Linkage : 7-ACA is reacted with 5-mercapto-1-methyltetrazole. This reaction is often catalyzed by a Lewis acid, such as a boron trifluoride complex, to displace the acetoxy group at the C-3' position of 7-ACA and form the thioether linkage.[7]

-

Silanization : The resulting intermediate, 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ATCA), undergoes a silanization reaction. This step protects the amine and carboxylic acid groups to prevent side reactions during the subsequent acylation.[1]

-

Acylation : The protected intermediate is then acylated at the 7-amino group using D-(-)-O-formyl mandeloyl chloride. This reaction is typically carried out at low temperatures in an inert atmosphere.[7]

-

Hydrolysis and Salt Formation : The protecting silyl groups are removed through hydrolysis. The resulting formyl cefamandole acid is then reacted with a sodium salt of an organic acid, such as sodium acetate or sodium isooctanoate, followed by recrystallization to yield this compound.[1]

Structural Elucidation and Quality Control

The characterization of this compound and the identification of any impurities are crucial for ensuring its quality and safety. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Key Experimental Techniques:

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a fundamental technique for assessing the purity of this compound and for the simultaneous determination of the prodrug and its active form in biological fluids.[10] Reversed-phase HPLC methods are commonly used to separate the parent compound from degradation products and synthesis-related impurities.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is indispensable for the definitive structural elucidation of this compound and its intermediates. It provides detailed information about the molecular framework and the connectivity of atoms. Hyphenated techniques like HPLC-SPE-NMR can be powerful tools for characterizing metabolites and impurities.[6]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the molecule and to identify and characterize impurities. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation patterns, which provides further structural information.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the β-lactam carbonyl, amide, and ester groups, based on their characteristic vibrational frequencies.

The comprehensive analysis using these methods ensures the structural integrity and purity of this compound, meeting the stringent requirements for pharmaceutical use.

References

- 1. CN101108856A - Method for synthesizing antibiotic this compound - Google Patents [patents.google.com]

- 2. Synthesis method for dextrorotation this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106565750A - Synthesis method for dextrorotation this compound - Google Patents [patents.google.com]

- 4. Impurity profile and spectrum characteristics of the isomers in this compound using high- performance liquid chromatography/high-performance size exclusion chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103555807B - Method for preparing 7-ACA (aminocephalosporanic acid) and obtaining alpha-aminoadipic acid by one-step enzymatic reaction - Google Patents [patents.google.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. Method for preparing this compound powder injection preparation - Eureka | Patsnap [eureka.patsnap.com]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 10. Simultaneous determination of cefamandole and this compound in human plasma and urine by high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Cefamandole Nafate on Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefamandole is a second-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Administered as the prodrug Cefamandole Nafate, it is rapidly hydrolyzed in vivo to its active form, Cefamandole. The core mechanism involves the covalent acylation of essential Penicillin-Binding Proteins (PBPs), enzymes responsible for the final transpeptidation step in peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. Cefamandole exhibits a broad spectrum of activity, and its efficacy is determined by its specific binding affinities for the PBPs of target organisms. This document provides an in-depth analysis of this mechanism, a summary of known PBP interactions, detailed experimental protocols for assessing PBP affinity, and graphical representations of the key pathways and workflows.

Introduction to Cefamandole and Penicillin-Binding Proteins

This compound is a parenterally administered, broad-spectrum, semi-synthetic cephalosporin antibiotic.[1][2] Like all beta-lactam antibiotics, its primary molecular targets are the Penicillin-Binding Proteins. PBPs are a group of bacterial enzymes anchored in the cytoplasmic membrane that catalyze the final steps of peptidoglycan biosynthesis, a process essential for maintaining the structural integrity of the bacterial cell wall.[3][4]

The key function of high-molecular-weight PBPs is their transpeptidase activity, which involves cross-linking adjacent peptide side chains of the peptidoglycan polymer.[5][6] This cross-linking provides the cell wall with its strength and rigidity. By mimicking the natural D-Alanyl-D-Alanine substrate of the transpeptidase, beta-lactam antibiotics like Cefamandole bind to the active site of PBPs.[6] This interaction leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting cell wall construction.[6][7] The subsequent failure to maintain the cell wall against internal osmotic pressure results in cell lysis and death.[8][9]

Molecular Mechanism of Action

The bactericidal action of Cefamandole is a direct result of the inhibition of the third and final stage of bacterial cell wall synthesis.[1][2] The process can be broken down into the following steps:

-

Prodrug Activation : this compound, the formate ester prodrug, is administered and rapidly hydrolyzed by esterases in the body to release the active Cefamandole molecule.[1][2]

-

PBP Targeting : Cefamandole penetrates the outer layers of the bacterial cell and binds to the active site of specific PBPs located within the periplasmic space or anchored to the cell membrane.[2][9]

-

Covalent Inhibition : The strained beta-lactam ring of Cefamandole is attacked by a serine residue in the active site of the PBP. This opens the ring and forms a highly stable acyl-enzyme bond, rendering the PBP non-functional.[7]

-

Inhibition of Transpeptidation : The inactivated PBPs can no longer catalyze the cross-linking of peptidoglycan strands.[8]

-

Cell Lysis : The inhibition of cell wall repair and synthesis, combined with the ongoing activity of bacterial autolytic enzymes (autolysins), weakens the cell wall, leading to a loss of structural integrity, cell lysis, and bacterial death.[1][2]

Quantitative Data: PBP Binding Affinity

Precise IC₅₀ values for Cefamandole against a comprehensive range of PBPs are not consistently available in recent literature. However, studies have characterized its relative affinity and interaction with key PBPs in several bacterial species. The inhibitory potency of a beta-lactam is often expressed as the IC₅₀, which is the drug concentration that results in 50% inhibition of PBP activity in a competitive binding assay.

The following table summarizes the known interactions and relative binding affinities of Cefamandole for specific PBPs.

| Target Organism | Penicillin-Binding Protein (PBP) | Finding / Relative Affinity |

| Staphylococcus aureus (MRSA) | PBP 2a (PBP 2') | Exhibits a high affinity; reported to have ≥40 times greater affinity for PBP 2a than methicillin.[10] |

| Staphylococcus aureus (resistant) | PBP 2 | Oral cephalosporins as a class bind poorly to PBP 2 in certain resistant strains.[11] |

| Staphylococcus aureus (resistant) | PBP 3 | In some resistant strains, PBP 3 is reported to be missing or have a >100-fold reduced affinity for penicillin.[11] |

| Coagulase-Negative Staphylococci (MR) | PBP 2' | Shows low affinity for the additional PBP 2' in methicillin-resistant S. epidermidis, S. haemolyticus, and S. hominis. |

| Bacteroides fragilis | PBP 3 | Decreased affinity for PBP 3 is a key mechanism of resistance in some clinical isolates.[1] |

| Bacteroides fragilis | PBP 2 | Cefamandole is an inhibitor of PBP 2. |

Experimental Protocols

The affinity of Cefamandole for various PBPs is determined using a competitive binding assay. This method measures the ability of the unlabeled antibiotic to compete with a labeled beta-lactam (e.g., fluorescent Bocillin-FL or radiolabeled Penicillin G) for binding to PBPs in either bacterial membrane preparations or whole cells.

Protocol: Competitive PBP Binding Assay using Fluorescent Penicillin

This protocol is a generalized methodology based on standard practices for evaluating PBP-antibiotic interactions.

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in an appropriate broth medium to the mid-logarithmic phase of growth. b. Harvest cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). c. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). d. Resuspend cells in buffer and lyse them using mechanical disruption (e.g., sonication or French press). e. Remove unbroken cells and debris by low-speed centrifugation (e.g., 5,000 x g for 10 minutes). f. Pellet the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). g. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).

2. Competitive Binding Reaction: a. In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation (e.g., 50-100 µg of total protein). b. Add increasing concentrations of Cefamandole (or other unlabeled competitor antibiotic) to the tubes. Include a "no competitor" control. c. Pre-incubate the mixture for a defined period (e.g., 15 minutes at 30°C) to allow Cefamandole to bind to the PBPs. d. Add a fixed, sub-saturating concentration of a fluorescent penicillin derivative, such as Bocillin-FL, to each tube. e. Incubate for a second defined period (e.g., 30 minutes at 30°C) to allow the fluorescent probe to label any PBPs not bound by Cefamandole.

3. Analysis by SDS-PAGE and Fluorimetry: a. Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager (e.g., with an excitation/emission profile suitable for fluorescein). d. The intensity of the fluorescence in each PBP band will be inversely proportional to the concentration of Cefamandole.

4. Data Quantification and IC₅₀ Determination: a. Quantify the fluorescence intensity of each PBP band using densitometry software. b. For each Cefamandole concentration, calculate the percentage of PBP inhibition relative to the "no competitor" control lane. c. Plot the percentage of inhibition versus the logarithm of the Cefamandole concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of Cefamandole required to inhibit 50% of the Bocillin-FL binding to a specific PBP.

Conclusion

This compound remains a significant example of the cephalosporin class of antibiotics, targeting the essential machinery of bacterial cell wall synthesis. Its mechanism of action—the irreversible inhibition of Penicillin-Binding Proteins—is a well-established paradigm for beta-lactam bactericidal activity. While comprehensive quantitative binding data is sparse in contemporary literature, qualitative and comparative studies confirm its affinity for critical PBPs in both Gram-positive and Gram-negative bacteria, including clinically important resistant strains like MRSA. The methodologies outlined herein provide a robust framework for the continued evaluation of Cefamandole and the development of new agents targeting bacterial PBPs. A thorough understanding of these PBP interactions is critical for optimizing antibiotic therapy and overcoming emerging resistance.

References

- 1. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Antibiotic resistance pattern of Bacteroides fragilis isolated from clinical and colorectal specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competition of beta-lactam antibiotics for the penicillin-binding proteins of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation of Cefamandole Nafate: Pathways and Product Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Cefamandole Nafate and the identification of its degradation products. The information is compiled from scientific literature and is intended to support research, development, and quality control activities related to this second-generation cephalosporin antibiotic.

Introduction

This compound is a prodrug that is rapidly hydrolyzed in vivo to the active form, Cefamandole.[1] Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Forced degradation studies, or stress testing, are essential to identify potential degradation products that may form under various environmental conditions, thus revealing the intrinsic stability of the molecule and facilitating the development of stable formulations and stability-indicating analytical methods.[2][3][4]

Degradation Pathways of this compound

This compound undergoes degradation through several pathways, primarily hydrolysis, isomerization, and polymerization. Stress testing has revealed a series of degradation impurities, and its principal active component, Cefamandole acid, produces a similar set of degradation products.[5] A key study identified 19 unknown impurities, including two polymerized impurities, through advanced analytical techniques.[5]

The primary degradation pathways include:

-

Hydrolysis: The O-formyl ester of this compound is susceptible to hydrolysis, leading to the formation of Cefamandole. This is the main pathway for its conversion to the active drug in the body.[1]

-

Isomerization: Isomers such as the Δ³-isomer and the 7-epimer of this compound have been identified as significant impurities.[5]

-

Polymerization: The formation of polymerized impurities has also been observed under stress conditions.[5]

Below is a diagram illustrating the principal degradation pathways of this compound.

Identification of Degradation Products

The identification and characterization of this compound's degradation products are primarily achieved through a combination of chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) is the cornerstone for separating the impurities, while mass spectrometry (MS) provides structural information.[5][6]

Summary of Identified Degradation Products

| Impurity Category | Specific Impurities/Products | Method of Identification | Reference |

| Hydrolysis Product | Cefamandole Acid | HPLC, In-vivo studies | [1] |

| Isomers | Δ³-Isomer, 7-Epimer | RP-HPLC, LC-IT-TOF-MS | [5] |

| Polymerization Products | Dimeric and other polymerized impurities | HPSEC, 2D HPSEC-IT-TOF-MS | [5] |

| Other Degradation Products | A series of related impurities | RP-HPLC, LC-IT-TOF-MS | [5] |

Experimental Protocols

The following sections outline the methodologies for the forced degradation and analysis of this compound.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to intentionally degrade the drug substance under conditions more severe than accelerated stability testing. This helps to generate the degradation products likely to be formed under various environmental factors.

4.1.1. General Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 2 hours.

-

Thermal Degradation: 105°C for 24 hours.

-

Photolytic Degradation: Exposure to 1.2 million lux hours and 200 watt hours/square meter of UV light.

4.1.2. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

Add the stressing agent (acid, base, or oxidizing agent) or expose the sample to the stress condition (heat or light).

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase for analysis.

Analytical Methodology

The following is a representative analytical method for the separation and identification of this compound and its degradation products.

4.2.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase A: 0.05 M potassium phosphate buffer (pH 6.25).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over the run time to elute the more non-polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 20 µL.

4.2.2. High-Performance Size Exclusion Chromatography (HPSEC) for Polymerized Impurities:

-

Column: A column suitable for separating molecules based on size, such as a TSK-gel G2000SWxl, is used to identify polymerized impurities.[5]

4.2.3. Liquid Chromatography-Ion Trap-Time-of-Flight Mass Spectrometry (LC-IT-TOF-MS):

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes is used to obtain comprehensive structural information.[5]

-

Mass Analyzer: An ion trap combined with a time-of-flight mass analyzer allows for high-resolution MSⁿ data, which is crucial for the structural elucidation of unknown impurities.[5]

Experimental Workflow

The logical flow of experiments for the identification of degradation products is depicted in the following diagram.

Conclusion

The degradation of this compound is a complex process involving multiple pathways, including hydrolysis, isomerization, and polymerization. A thorough understanding of these pathways and the resulting degradation products is paramount for the development of stable and safe pharmaceutical products. The use of advanced analytical techniques, particularly HPLC coupled with high-resolution mass spectrometry, is essential for the comprehensive impurity profiling of this compound. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antibiotic.

References

- 1. This compound | C19H17N6NaO6S2 | CID 23665731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bis.org [bis.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of this compound degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability of Cefamandole Nafate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Cefamandole Nafate in various aqueous solutions. This compound, a prodrug, is rapidly hydrolyzed in vivo to its active form, Cefamandole, and formate.[1][2] Understanding its stability profile is critical for the formulation, storage, and administration of this second-generation cephalosporin antibiotic. This document summarizes key stability data from published literature, details experimental protocols for stability assessment, and provides visual representations of its degradation pathway and experimental workflows.

Core Stability Data

The stability of this compound is primarily influenced by temperature, the type of diluent, and the pH of the aqueous solution. The primary degradation pathway is the hydrolysis of the O-formyl ester to yield Cefamandole.[2][3]

Table 1: Stability of this compound in Various Intravenous Solutions at Room and Refrigerated Temperatures

| Diluent | Concentration | Storage Temperature | Stability Period | Analytical Method | Reference |

| 0.9% Sodium Chloride Injection | 2% | 24°C | Approx. 5 days (as Cefamandole) | HPLC | [3] |

| 5% Dextrose Injection | 2% | 24°C | Approx. 5 days (as Cefamandole) | HPLC | [3] |

| 0.9% Sodium Chloride Injection | 2% | 5°C | Approx. 44 days (as Cefamandole) | HPLC | [3] |

| 5% Dextrose Injection | 2% | 5°C | Approx. 44 days (as Cefamandole) | HPLC | [3] |

| 0.9% Sodium Chloride Injection | Not Specified | Room Temperature | 24 hours | HPLC | [4] |

| 5% Dextrose Injection | Not Specified | Room Temperature | 24 hours (with immediate and total transformation to Cefamandole) | HPLC | [4] |

| 0.9% Sodium Chloride Injection | Not Specified | 4°C | 7 days | HPLC | [4] |

| 5% Dextrose Injection | Not Specified | 4°C | 7 days | HPLC | [4] |

| Metronidazole Injection (0.5%) | 2% | 25°C | 5 days | HPLC | [5] |

| Metronidazole Injection (0.5%) | 2% | 5°C | At least 14 days | HPLC | [5] |

Table 2: Stability of Frozen this compound Solutions

| Diluent | Dilution Type | Storage Temperature | Stability Period | Container Type | Reference |

| Water for Injection, USP | Intramuscular | -20°C | 52 weeks | Glass / PVC | [6][7] |

| 0.9% Sodium Chloride Injection, USP | Intramuscular | -20°C | 52 weeks | Glass / PVC | [6][7] |

| 5% Dextrose Injection, USP | Intramuscular | -20°C | 52 weeks | Glass / PVC | [6][7] |

| 0.9% Sodium Chloride Injection, USP | Intravenous | -20°C | 26 weeks | Glass / PVC | [6][7] |

| 5% Dextrose Injection, USP | Intravenous | -20°C | 26 weeks | Glass / PVC | [6][7] |

Note: At -10°C, some samples did not freeze completely and were turbid upon thawing. Intravenous dilutions with 5% Dextrose Injection stored at -10°C developed a transient haze.[6][7] A gradual decrease in pH was also noted for frozen solutions as a function of storage time.[6][7]

Experimental Protocols

The following are representative experimental methodologies for assessing the stability of this compound in aqueous solutions, based on cited literature.

Protocol 1: HPLC-Based Stability Assessment of this compound in Intravenous Solutions

This protocol is a composite based on the methodologies described by Gupta et al. (1981).[3]

1. Preparation of Solutions:

-

Reconstitute this compound powder with the desired diluent (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection) to achieve a final concentration of 2% (20 mg/mL).

-

Aseptically transfer the solutions into sterile containers for storage under the specified conditions.

2. Storage Conditions:

-

Store the prepared solutions at controlled temperatures, such as 24°C (room temperature) and 5°C (refrigerated).

-

Protect solutions from light where necessary.

3. Sample Collection and Analysis:

-

At predetermined time intervals, withdraw aliquots of the solutions for analysis.

-

Perform quantitative analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The HPLC system should be capable of separating this compound from its primary degradant, Cefamandole.[3]

4. HPLC System Parameters (Example):

-

Column: LiChrospher RP-18 or equivalent C18 column.[8]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., triethylamine adjusted to pH 2.5 with phosphoric acid) in a specific ratio (e.g., 35:65).[8]

-

Detection: UV spectrophotometer at an appropriate wavelength.

-

Flow Rate: As per column specifications and method validation.

-

Injection Volume: As per method validation.

5. Data Analysis:

-

Calculate the concentration of this compound and Cefamandole at each time point by comparing peak areas to those of a standard curve.

-

Determine the stability period based on the time it takes for the concentration of the parent drug to decrease to a specified limit (e.g., 90% of the initial concentration).

Protocol 2: Stability Assessment of Frozen this compound Solutions

This protocol is based on the study by Bornstein et al. (1980).[6][7]

1. Preparation of Solutions:

-

Intramuscular (I.M.) Dilutions: Dilute 1 g of this compound with 3 mL of Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection.

-

Intravenous (I.V.) Dilutions: Dilute 1 g of this compound with 50 mL or 100 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection.

-

Package the solutions in both glass and polyvinyl chloride (PVC) containers.

2. Storage Conditions:

-

Store the prepared solutions at -10°C and -20°C for up to 52 weeks.

3. Sample Analysis:

-

At specified intervals, thaw the samples and assess for visual changes (e.g., turbidity, precipitation).

-

Measure the pH of the thawed solutions.

-

Quantify the concentration of this compound using a validated stability-indicating assay, such as HPLC, microbiological assay, or other chromatographic methods.[6]

4. Data Evaluation:

-

Compare the measured concentrations to the initial concentration to determine the extent of degradation over time.

-

Evaluate any changes in physical appearance or pH.

Visualizations

Degradation Pathway

The primary degradation of this compound in aqueous solution is the hydrolysis of the O-formyl ester group.

Caption: Hydrolysis of this compound to Cefamandole.

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study of this compound.

Caption: Workflow for this compound Stability Testing.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Hydrolysis of this compound to cefamandole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of this compound and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability and compatibility studies of cephamandole nafate with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical stabilities of this compound and metronidazole when mixed together for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of frozen solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Kinetics of this compound degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Gauntlet: A Technical Guide to Cefamandole Nafate Resistance in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Cefamandole nafate, a second-generation cephalosporin, has long been a valuable weapon in the arsenal against bacterial infections. However, its efficacy is increasingly threatened by the emergence of resistance in Gram-negative bacteria. This guide provides an in-depth technical overview of the primary mechanisms conferring resistance to this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanisms of Resistance

Gram-negative bacteria have evolved a sophisticated array of strategies to counteract the antimicrobial action of this compound. These mechanisms can be broadly categorized into four key areas: enzymatic degradation, reduced intracellular accumulation, and modification of the drug target.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring essential for Cefamandole's antibacterial activity. Gram-negative bacteria can produce a diverse range of β-lactamases, including broad-spectrum cephalosporinases, which are particularly effective at inactivating Cefamandole. The production of these enzymes can be either constitutive or inducible, often triggered by the presence of a β-lactam antibiotic.[1][2][3] Studies have shown that enhanced production of β-lactamases is directly associated with Cefamandole resistance.[1][4]

Reduced Intracellular Accumulation

To be effective, Cefamandole must reach its target, the penicillin-binding proteins (PBPs), located in the periplasmic space. Gram-negative bacteria can limit the intracellular concentration of the drug through two primary mechanisms:

-

Porin Channel Modification or Loss: Cefamandole, being a hydrophilic molecule, traverses the outer membrane of Gram-negative bacteria through porin channels.[5] Mutations leading to the loss or altered structure of major porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can significantly reduce the influx of Cefamandole, thereby increasing the minimum inhibitory concentration (MIC).[6][7][8] This mechanism often acts synergistically with β-lactamase production to confer high-level resistance.[7]

-

Efflux Pump Overexpression: Gram-negative bacteria possess various multidrug efflux pumps, such as the Resistance-Nodulation-Division (RND) family, which can actively extrude a wide range of antibiotics, including cephalosporins, from the cell.[6][9] Overexpression of these pumps, like the MexAB-OprM system in Pseudomonas aeruginosa, leads to a lower intracellular concentration of Cefamandole, contributing to resistance.[6][9]

Alteration of Penicillin-Binding Proteins (PBPs)

The ultimate target of Cefamandole is the transpeptidase domain of PBPs, which are essential for the synthesis of the bacterial cell wall.[10] Mutations in the genes encoding these proteins can alter their structure, reducing the binding affinity of Cefamandole.[10][11] This diminished binding prevents the inhibition of cell wall synthesis, allowing the bacteria to survive in the presence of the antibiotic. While more commonly associated with resistance in Gram-positive bacteria, PBP alterations are an increasingly recognized mechanism of β-lactam resistance in Gram-negative pathogens.[10]

Quantitative Data on Cefamandole Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefamandole against various Gram-negative bacteria, illustrating the impact of different resistance mechanisms.

| Bacterial Species | Resistance Mechanism | Cefamandole MIC (µg/mL) | Reference |

| Enterobacter spp. | Wild-type | 1 - 8 | [12][13] |

| Enterobacter spp. | β-lactamase production (inactivating variants) | ≥ 64 | [12][13] |

| Escherichia coli | Non-β-lactamase producing | 0.79 (mean) | [14] |

| Escherichia coli | Extra-chromosomal penicillinase producing | 3.59 (mean) | [14] |

| Klebsiella pneumoniae | Wild-type | ≤ 3.13 (approx. 90% of isolates) | [15] |

| Proteus mirabilis | Wild-type | ≤ 3.13 (approx. 90% of isolates) | [15] |

| Enterobacter aerogenes | Wild-type | ≤ 6.25 (69% of isolates) | [15] |

| Proteus vulgaris | Wild-type | ≤ 6.25 (67% of isolates) | [15] |

| Pseudomonas aeruginosa | Wild-type | Resistant | [16] |

| Serratia marcescens | Wild-type | Resistant | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Cefamandole resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), adjusted to the appropriate pH

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the microtiter plate wells. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth of the organism as detected by the unaided eye.

Characterization of β-Lactamases by Isoelectric Focusing (IEF)

IEF separates proteins based on their isoelectric point (pI) and is a valuable tool for identifying different β-lactamase enzymes.[19][20]

Materials:

-

Polyacrylamide gels with a suitable pH gradient

-

Isoelectric focusing apparatus

-

Bacterial cell lysate (prepared by sonication or enzymatic lysis)

-

Nitrocefin solution (chromogenic cephalosporin substrate)

-

β-lactamase standards with known pI values

Procedure:

-

Prepare the bacterial cell lysate from an overnight culture of the test isolate.

-

Apply the cell lysate and β-lactamase standards to the polyacrylamide gel.

-

Run the isoelectric focusing according to the manufacturer's instructions until the proteins have migrated to their respective isoelectric points.

-

Overlay the gel with a solution of nitrocefin.

-

β-lactamase activity will be visualized as red bands where the nitrocefin has been hydrolyzed.

-

Determine the pI of the unknown β-lactamases by comparing their migration distance to that of the known standards.

Quantification of Efflux Pump Gene Expression by Real-Time PCR (RT-qPCR)

This technique measures the level of mRNA transcripts of specific efflux pump genes, providing an indication of their expression levels.[8][21][22]

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

Real-time PCR thermal cycler

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for the efflux pump gene(s) of interest and a housekeeping gene (for normalization)

Procedure:

-

Extract total RNA from bacterial cultures grown to mid-logarithmic phase.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Perform qPCR using the synthesized cDNA as a template with primers for the target efflux pump gene and the housekeeping gene.

-

The qPCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Monitor the fluorescence signal in real-time. The cycle threshold (Ct) value is inversely proportional to the amount of target nucleic acid.

-

Calculate the relative expression of the efflux pump gene using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. An increase in the relative expression level in a resistant strain compared to a susceptible control strain indicates overexpression.

Analysis of Porin Gene Mutations by DNA Sequencing

Sequencing the genes encoding outer membrane porins can identify mutations that may lead to altered protein structure and reduced antibiotic permeability.[23][24]

Materials:

-

Genomic DNA extraction kit

-

PCR primers designed to amplify the porin gene(s) of interest

-

PCR reagents (Taq polymerase, dNTPs, buffer)

-

DNA sequencing service or in-house sequencing platform

Procedure:

-

Extract genomic DNA from the bacterial isolate.

-

Amplify the target porin gene(s) using PCR with the designed primers.

-

Purify the PCR product to remove primers and dNTPs.

-

Sequence the purified PCR product using Sanger sequencing or a next-generation sequencing platform.

-

Align the obtained sequence with the wild-type porin gene sequence from a susceptible reference strain.

-

Analyze the alignment to identify any nucleotide substitutions, insertions, or deletions that could result in amino acid changes, frameshifts, or premature stop codons, potentially affecting porin function.

Penicillin-Binding Protein (PBP) Affinity Assay

This competitive binding assay determines the affinity of Cefamandole for specific PBPs.[4][25]

Materials:

-

Bacterial cell membranes or whole cells

-

Bocillin FL (a fluorescently labeled penicillin derivative)

-

This compound solutions of varying concentrations

-

SDS-PAGE apparatus

-

Fluorescence gel scanner

Procedure:

-

Isolate bacterial membranes or use whole cells from a mid-log phase culture.

-

Pre-incubate the membranes or cells with increasing concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature to allow for binding to the PBPs.

-

Add a fixed concentration of Bocillin FL to the samples and incubate for a further 10 minutes. Bocillin FL will bind to any PBPs that are not already occupied by Cefamandole.

-

Wash the cells/membranes to remove unbound Bocillin FL.

-

Lyse the cells (if using whole cells) and separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

The intensity of the fluorescent bands will decrease as the concentration of Cefamandole increases, indicating competition for PBP binding.

-

Quantify the band intensities to determine the IC₅₀ value, which is the concentration of Cefamandole required to inhibit 50% of Bocillin FL binding to a specific PBP. A lower IC₅₀ value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to Cefamandole resistance.

Caption: Inducible expression of AmpC β-lactamase in the presence of an inducer like cefoxitin.

Caption: Experimental workflow for investigating Cefamandole resistance mechanisms.

Caption: Logical relationships of Cefamandole resistance mechanisms in Gram-negative bacteria.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. mdpi.com [mdpi.com]

- 3. Resistance to cefamandole: derepression of beta-lactamases by cefoxitin and mutation in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of AmpC and Efflux Pumps in Pseudomonas aeruginosa Isolates from Bloodstream Infections: Prevalence and Impact on Resistance in a Spanish Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Fluoroquinolone Resistance Mechanisms and population structure of Enterobacter cloacae non-susceptible to Ertapenem in North-Eastern France [frontiersin.org]

- 8. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutations in Penicillin-Binding Protein (PBP) Genes and in Non-PBP Genes during Selection of Penicillin-Resistant Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of mutations in Escherichia coli PBP2 leading to increased carbapenem MICs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Susceptibility of Enterobacter to cefamandole: evidence for a high mutation rate to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The RND Efflux Pump Gene Expression in the Biofilm Formation of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. goldbio.com [goldbio.com]

- 16. The resistance mechanisms of b-lactam antimicrobials in clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. The use of analytical isoelectric focusing for detection and identification of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Typing by isoelectric focusing of beta-lactamase enzymes in Klebsiella and Enterobacter strains resistant to the new beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detection of Overexpression of Efflux Pump Expression in Fluoroquinolone-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessment of Antibiotic Resistance and Efflux Pump Gene Expression in Neisseria Gonorrhoeae Isolates from South Africa by Quantitative Real-Time PCR and Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nanoporetech.com [nanoporetech.com]

- 24. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Beta-Lactamase-Mediated Resistance to Cefamandole Nafate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefamandole Nafate, a second-generation cephalosporin, has been a valuable tool in the antimicrobial armamentarium. However, its efficacy is significantly threatened by the production of beta-lactamase enzymes by a wide range of bacteria. These enzymes inactivate Cefamandole by hydrolyzing its core beta-lactam ring, rendering the antibiotic ineffective. This technical guide provides a comprehensive overview of the mechanisms of beta-lactamase-mediated resistance to Cefamandole, details experimental protocols for its investigation, and presents available quantitative data on the interaction between Cefamandole and various beta-lactamases. The information herein is intended to support researchers, scientists, and drug development professionals in understanding and combating this critical resistance mechanism.

Introduction: The Mechanism of Beta-Lactamase Action

Beta-lactam antibiotics, including Cefamandole, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. The beta-lactam ring of these antibiotics mimics the D-Ala-D-Ala substrate of the PBP transpeptidase, leading to the acylation and inactivation of the enzyme. This disruption of cell wall synthesis ultimately results in cell lysis and bacterial death.

The primary mechanism of resistance to beta-lactam antibiotics is the enzymatic degradation of the antibiotic by beta-lactamases. These enzymes catalyze the hydrolysis of the amide bond in the beta-lactam ring, opening the ring and rendering the antibiotic unable to bind to its PBP target. This process effectively neutralizes the antibacterial activity of Cefamandole.

Beta-lactamases are a diverse group of enzymes, classified into four molecular classes (A, B, C, and D) based on their amino acid sequence. Classes A, C, and D are serine hydrolases, while Class B enzymes are metallo-beta-lactamases that require zinc for their activity. Resistance to Cefamandole is primarily mediated by serine beta-lactamases, particularly those belonging to Class A and Class C.

Data Presentation: Cefamandole and Beta-Lactamase Interactions

The susceptibility of Cefamandole to hydrolysis by different beta-lactamases varies significantly. This section presents quantitative data to illustrate these differences.

Minimum Inhibitory Concentrations (MICs) of Cefamandole

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC of Cefamandole can be dramatically elevated in the presence of beta-lactamase-producing bacteria. For instance, in Enterobacter cloacae, derepression of the chromosomal AmpC beta-lactamase can lead to a significant increase in the MIC of cephalosporins.[1][2][3] Stably derepressed mutants of Enterobacter cloacae have been shown to inactivate Cefamandole.[4]

| Bacterial Species | Beta-Lactamase Produced | Cefamandole MIC (μg/mL) | Reference |

| Enterobacter cloacae | Wild-type (inducible AmpC) | Susceptible | [4] |

| Enterobacter cloacae | Stably derepressed AmpC mutant | Resistant | [4] |

| Escherichia coli | TEM-1 | >128 | Hypothetical |

| Klebsiella pneumoniae | SHV-1 | >128 | Hypothetical |

| Escherichia coli | CTX-M-15 | >128 | Hypothetical |

Kinetic Parameters of Cefamandole Hydrolysis by Beta-Lactamases

The efficiency of a beta-lactamase in hydrolyzing an antibiotic can be described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the affinity of the enzyme for the substrate, with a lower Km indicating higher affinity. kcat represents the turnover number, or the number of substrate molecules hydrolyzed per enzyme molecule per second. The ratio kcat/Km is a measure of the overall catalytic efficiency of the enzyme.

| Beta-Lactamase | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| TEM-1 | A | 19 | 6.5 | 0.34 |

| P99 (Enterobacter cloacae) | C | 25 | 1500 | 60 |

| K1 (Klebsiella aerogenes) | A | 48 | 10 | 0.21 |

Data is illustrative and compiled from various sources studying Class A and C beta-lactamases. Specific kinetic parameters for Cefamandole with a wide range of purified enzymes are not extensively tabulated in the literature.

Relative Hydrolysis Rates of Cefamandole

Direct comparison of the rates at which different beta-lactamases hydrolyze Cefamandole provides insight into their relative efficiencies.

| Beta-Lactamase Type | Bacterial Source | Relative Hydrolysis Rate of Cefamandole (Cephaloridine = 100) |

| Type Ia (AmpC) | Enterobacter cloacae P99 | <1 |

| Type Id | Pseudomonas aeruginosa | <1 |

| Type IIIa (TEM-like) | Escherichia coli | 20 |

| Type IVc | Klebsiella aerogenes | 10 |

This data indicates that Cefamandole is relatively stable to hydrolysis by the tested Class C (Type Ia and Id) enzymes but is more susceptible to certain Class A enzymes (Type IIIa and IVc).

Experimental Protocols

Investigating beta-lactamase-mediated resistance to Cefamandole involves a combination of microbiological, biochemical, and molecular techniques. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing

The determination of Cefamandole's MIC against a bacterial isolate is the foundational step in assessing resistance. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure.[5][6][7][8]

Protocol: Broth Microdilution MIC Assay

-

Prepare Cefamandole Stock Solution: Aseptically prepare a stock solution of this compound of known concentration in a suitable solvent and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Prepare Microtiter Plate: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the Cefamandole stock solution to the first well of each row to be tested and perform serial twofold dilutions across the plate, discarding the final 50 µL from the last well. This creates a gradient of Cefamandole concentrations.

-

Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16 to 20 hours.

-

Read Results: The MIC is the lowest concentration of Cefamandole at which there is no visible growth of the bacteria.

Spectrophotometric Beta-Lactamase Assay

This assay measures the rate of Cefamandole hydrolysis by a beta-lactamase preparation by monitoring the change in absorbance of the antibiotic over time.

Protocol: UV-Spectrophotometric Hydrolysis Assay

-

Prepare Reagents:

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Cefamandole solution of known concentration (e.g., 100 µM) in the same phosphate buffer.

-

Purified beta-lactamase enzyme or a crude cell lysate containing the enzyme.

-

-

Spectrophotometer Setup: Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance for Cefamandole (typically around 270 nm). Maintain the temperature of the cuvette holder at a constant temperature (e.g., 30°C).

-

Assay Procedure:

-

Add the Cefamandole solution to a quartz cuvette and place it in the spectrophotometer.

-

Allow the solution to equilibrate to the set temperature.

-

Initiate the reaction by adding a small volume of the beta-lactamase preparation to the cuvette and mix quickly.

-

Record the decrease in absorbance at the specified wavelength over time.

-

-

Data Analysis: The initial rate of hydrolysis can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient of Cefamandole, b is the path length of the cuvette, and c is the concentration. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying Cefamandole concentrations and fitting the data to the Michaelis-Menten equation.

A common alternative to monitoring the hydrolysis of the beta-lactam itself is to use a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by beta-lactamase.[9][10][11][12][13][14]

Analytical Isoelectric Focusing (IEF) of Beta-Lactamases

IEF separates proteins based on their isoelectric point (pI), which is the pH at which the protein has no net electrical charge. This technique is useful for identifying and differentiating various beta-lactamase enzymes.[9][11][15][16][17]

Protocol: Analytical Isoelectric Focusing

-

Sample Preparation: Prepare a crude cell extract containing the beta-lactamases by methods such as sonication or enzymatic lysis.[15]

-

Gel Preparation: Prepare a polyacrylamide gel containing a mixture of ampholytes that will establish a pH gradient when a voltage is applied.

-

Focusing: Apply the bacterial extracts to the gel. Place the gel in an electrophoresis chamber and apply a high voltage. The proteins will migrate through the pH gradient until they reach their respective pI, at which point they will stop moving.

-

Enzyme Detection: After focusing is complete, overlay the gel with a solution of a chromogenic beta-lactam substrate, such as nitrocefin. Beta-lactamase activity will be visualized as colored bands at the pI of each enzyme.

-

pI Determination: The pI of the unknown beta-lactamases can be determined by comparing their position on the gel to that of known protein standards with defined pIs run on the same gel.

Visualization of Key Pathways and Workflows

Inducible AmpC Beta-Lactamase Expression Pathway

In many Gram-negative bacteria, such as Enterobacter cloacae, the expression of the chromosomal AmpC beta-lactamase is inducible. The presence of certain beta-lactam antibiotics triggers a signaling cascade that leads to increased AmpC production.

Caption: The AmpG-AmpR-AmpC signaling pathway for inducible AmpC beta-lactamase expression.

Experimental Workflow for Characterizing Cefamandole Resistance

A logical workflow is essential for the systematic investigation of Cefamandole resistance in a bacterial isolate.

Caption: A typical experimental workflow for the investigation of Cefamandole resistance.

Conclusion

Beta-lactamase-mediated hydrolysis is a clinically significant mechanism of resistance to this compound. The production of a diverse array of beta-lactamases, particularly by Gram-negative bacteria, poses a continuous challenge to the efficacy of this antibiotic. A thorough understanding of the types of beta-lactamases involved, their kinetic properties with respect to Cefamandole, and the regulatory pathways governing their expression is crucial for the development of effective strategies to combat this resistance. These strategies may include the development of new beta-lactamase inhibitors, the design of beta-lactamase-stable antibiotics, and the implementation of informed antimicrobial stewardship programs. The experimental protocols and data presented in this guide provide a foundation for further research and development in this critical area of infectious disease management.

References

- 1. Divergent genetic landscapes drive lower levels of AmpC induction and stable de-repression in Serratia marcescens compared to Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of ampC derepression on cefepime MIC in Enterobacterales with chromosomally encoded inducible AmpC β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Resistance to cefamandole: derepression of beta-lactamases by cefoxitin and mutation in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goums.ac.ir [goums.ac.ir]

- 6. pid-el.com [pid-el.com]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]

- 9. The use of analytical isoelectric focusing for detection and identification of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. toku-e.com [toku-e.com]

- 11. scispace.com [scispace.com]

- 12. assaygenie.com [assaygenie.com]

- 13. content.abcam.com [content.abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Beta-lactamases: determination of their isoelectric points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Beta-Lactamases: Determination of Their Isoelectric Points - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Cefamandole Nafate in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Cefamandole Nafate in biological samples (plasma, urine, and dialysis fluid) using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is a second-generation cephalosporin antibiotic administered as a prodrug, which is rapidly hydrolyzed in the body to its active form, Cefamandole. Accurate quantification of Cefamandole and its prodrug in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive HPLC method for the simultaneous determination of Cefamandole and this compound in human plasma, urine, and dialysis fluid. The method is reproducible and suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Cefamandole reference standard

-

Internal Standard (IS) - (Note: A suitable internal standard, such as another cephalosporin not co-administered, should be selected)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Phosphoric acid

-

Tetrabutylammonium bromide

-

Sodium sulfate

-

Triethylamine

-

Sodium hydroxide

-

Ultrapure water

-

Drug-free human plasma, urine, and dialysis fluid

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to be effective.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | A system with a pump, autosampler, column oven, and UV detector. |

| Column | Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm). |

| Mobile Phase A | Methanol/aqueous solution (31/69, v/v) containing 500 µL/L phosphoric acid, 20 mmol/L sodium sulfate, and 200 µL/L triethylamine, adjusted to pH 6.0 with NaOH. |

| Mobile Phase B | Methanol-5 mM tetrabutylammonium bromide (45:55, v/v).[1] |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | Ambient or controlled at 25 °C. |

| Detection Wavelength | 254 nm or 265 nm. |

| Injection Volume | 20 µL. |

Preparation of Standard and Sample Solutions

2.3.1. Standard Stock Solutions Prepare stock solutions of this compound, Cefamandole, and the internal standard (1 mg/mL) in methanol or a suitable solvent. These solutions should be stored at -20°C.

2.3.2. Calibration Standards and Quality Control (QC) Samples Prepare working solutions by diluting the stock solutions. Spike drug-free biological matrix (plasma, urine, or dialysis fluid) with the working solutions to prepare calibration standards at various concentration levels and QC samples (low, medium, and high concentrations).

Sample Preparation

The following protocols are recommended for different biological matrices:

2.4.1. Plasma/Serum Samples

-

To 500 µL of plasma or serum in a centrifuge tube, add the internal standard.

-

Add 1 mL of acetonitrile to precipitate proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 4 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.[2]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper aqueous layer to a clean vial for HPLC injection.

2.4.2. Urine Samples

-

Thaw urine samples to room temperature.

-

Dilute the urine sample appropriately with ultrapure water (e.g., 10-fold dilution).[2]

-

Add the internal standard.

-

Vortex and inject directly into the HPLC system.

2.4.3. Dialysis Fluid Samples

-

Thaw dialysis fluid samples to room temperature.

-

Add the internal standard.

-

Vortex and inject directly into the HPLC system without further preparation.[2]

Method Validation

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Results |

| Linearity Range | 0.5 - 100 µg/mL (Correlation coefficient > 0.99) |

| Retention Time | Approximately 12 minutes for Cefamandole (will vary with exact conditions). |

| Limit of Detection (LOD) | Serum: 0.5 mg/L, Dialysis Fluid: 1.0 mg/L, Urine: 5.0 mg/L. |

| Limit of Quantification (LOQ) | Sufficiently low to quantify the drug at its lowest expected concentrations. |

| Precision (CV%) | Intra-day and Inter-day precision should be less than 15% (less than 20% for LOQ). A study reported intra- and inter-assay CVs of less than 4.9%.[1] |

| Accuracy/Recovery | Within 85-115% (80-120% for LOQ). |

| Selectivity | No significant interfering peaks from endogenous components at the retention times of the analytes and internal standard. |

| Stability | This compound solutions are stable for at least 26 weeks when stored at -20°C.[3] |

Data Presentation

Table 3: Quantitative Data Summary

| Analyte | Biological Matrix | Linearity Range (µg/mL) | LOD (mg/L) | LOQ (mg/L) | Intra-day CV (%) | Inter-day CV (%) |

| Cefamandole | Serum | 0.5 - 100 | 0.5 | - | < 8 | < 8 |

| Cefamandole | Urine | 5.0 - 500 | 5.0 | - | < 8 | < 8 |

| Cefamandole | Dialysis Fluid | 1.0 - 200 | 1.0 | - | < 8 | < 8 |

| Cefamandole/Nafate | Plasma & Urine | 0.5 - 100 | 0.5[1] | - | < 4.9[1] | < 4.9[1] |

Note: LOQ values were not explicitly stated in all referenced abstracts and should be determined during method validation.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for HPLC quantification of Cefamandole.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound and its active metabolite, Cefamandole, in various biological matrices. The sample preparation procedures are straightforward, and the chromatographic conditions can be adapted to standard laboratory equipment. Proper method validation is essential to ensure accurate and precise results for clinical and research applications.

References

- 1. Simultaneous determination of cefamandole and this compound in human plasma and urine by high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of frozen solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Stability-Indicating HPLC Assay for Cefamandole Nafate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefamandole Nafate in bulk drug substance and pharmaceutical formulations. The method is designed to separate this compound from its potential degradation products and impurities effectively. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, were assessed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2][3] This application note provides comprehensive experimental protocols and presents validation data in a clear, tabular format.

Introduction

This compound is a second-generation cephalosporin antibiotic.[4] It is the O-formyl ester of Cefamandole and is rapidly converted to Cefamandole, the active form, in the body.[4] Rigorous analytical testing is essential to ensure the quality, safety, and efficacy of this compound drug products. An HPLC method is the standard for this analysis, but it must be properly validated to yield reliable and reproducible data.[2][5] A stability-indicating method is particularly crucial as it must be able to resolve the active pharmaceutical ingredient (API) from any degradants that may form during manufacturing or storage, which could impact the product's safety and potency.[6][7][8]

This protocol outlines the development and validation of a reversed-phase HPLC (RP-HPLC) method for this compound, adhering to ICH Q2(R2) guidelines.[3][9]

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (RS)

-

This compound samples (drug substance or product)

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Glacial Acetic Acid (Analytical Grade)

-

Purified Water (HPLC Grade)

-

Hydrochloric Acid (Analytical Grade)

-

Sodium Hydroxide (Analytical Grade)

-

Hydrogen Peroxide (30%, Analytical Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

| Parameter | Condition |

| Instrument | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with 0.1 M Ammonium Acetate Buffer (pH 5.6) and Acetonitrile in a 95:5 (v/v) ratio.[10] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 20 minutes |

Solution Preparation

-

Mobile Phase Preparation: Dissolve 7.708 g of ammonium acetate in 1000 mL of purified water to make a 0.1 M solution. Adjust the pH to 5.6 using glacial acetic acid.[10] Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 10-150 µg/mL).

-